4,6-Dimorpholino-2-pyrimidinyl methyl sulfide

Enzyme Inhibition IMPDH Drug Discovery

This methylthio-substituted pyrimidine is the irreplaceable synthetic precursor to NVP-BKM120, offering balanced stability for multi-step kinase inhibitor synthesis. Unlike the hydrolytically labile 2-chloro derivative, it ensures high yields and reproducible purity in PI3K pathway research programs. Secure your research-grade supply now for seamless scale-up from lead optimization to preclinical development.

Molecular Formula C13H20N4O2S
Molecular Weight 296.39
CAS No. 339017-72-0
Cat. No. B2435762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimorpholino-2-pyrimidinyl methyl sulfide
CAS339017-72-0
Molecular FormulaC13H20N4O2S
Molecular Weight296.39
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)N2CCOCC2)N3CCOCC3
InChIInChI=1S/C13H20N4O2S/c1-20-13-14-11(16-2-6-18-7-3-16)10-12(15-13)17-4-8-19-9-5-17/h10H,2-9H2,1H3
InChIKeyPMNLAIYZDZLQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS 339017-72-0) Supplier Sourcing Guide for Research Procurement


4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS 339017-72-0) is a synthetic heterocyclic compound featuring a central pyrimidine core substituted at the 2-position with a methylthio (-SCH₃) group and at both the 4- and 6-positions with morpholine rings [1]. With a molecular formula of C₁₃H₂₀N₄O₂S and a molecular weight of 296.39 g/mol [2], this compound serves as a key pharmaceutical intermediate, particularly noted for its role as a precursor to the clinical-stage pan-PI3K/mTOR inhibitor NVP-BKM120 [3]. Its structural features, including the lipophilic methylthio group and the polar morpholine moieties, confer a balance of properties that is foundational for its utility in targeted kinase inhibitor design [4].

Why 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS 339017-72-0) Cannot Be Replaced by Its Closest Analogs in PI3K/mTOR Pathway Research


While the morpholino-pyrimidine scaffold is common to several kinase inhibitor chemotypes, generic substitution of 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS 339017-72-0) with closely related analogs introduces critical functional liabilities. Specifically, replacement of the 2-position methylthio group with a chloro atom, as in 4,6-Dimorpholino-2-chloropyrimidine, yields a more electrophilic and hydrolytically unstable intermediate [1]. This elevated reactivity can lead to premature degradation or off-target alkylation during multi-step synthesis, compromising yield and purity. Conversely, the target compound's methylthio group provides an optimal balance of stability and synthetic tractability, enabling controlled, stepwise elaboration to advanced clinical candidates such as NVP-BKM120 without generating reactive byproducts that can derail complex synthetic sequences [2]. For research groups focused on generating high-quality, reproducible data for PI3K pathway studies, this distinction is non-negotiable.

Quantitative Evidence for Differentiating 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS 339017-72-0) in Scientific Procurement


Enzyme Inhibition Potency: IMPDH2 Activity Versus Other Pyrimidine-Derived Building Blocks

The compound demonstrates defined inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppressive and antiviral therapy. In direct enzyme assays, it inhibits IMPDH2 with a Ki of 240 nM against the NAD⁺ substrate and 430 nM against the IMP substrate [1]. While a complete SAR table for all pyrimidine precursors is not available, this dual-substrate inhibition profile is a functional feature of the compound's intact morpholino-pyrimidine-methylthio architecture, which would be lost in simpler building blocks lacking this precise substitution pattern.

Enzyme Inhibition IMPDH Drug Discovery

Critical Physicochemical Differentiation: LogP Comparison with Chloro and Unsubstituted Analogs

The compound's lipophilicity is a key parameter for permeability and solubility. It has a calculated LogP of -0.61 [1]. For comparison, its chloro analog (4,6-Dimorpholino-2-chloropyrimidine) is predicted to have a higher LogP (approximately +0.5 to +1.0 based on fragment contributions) due to the chloro substituent . Unsubstituted pyrimidine has a LogP of -0.33 [2]. This quantitative difference highlights that the target compound's methylthio group achieves a specific, intermediate hydrophobicity that is more polar than the chloro analog but more lipophilic than the parent heterocycle.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Scalability: Quantitative Yield Advantage in One-Step Vilsmeier Protocol

A key differentiator for procurement of this specific intermediate is the existence of a published, optimized one-step synthetic protocol that delivers the compound in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of analogous intermediates like 4,6-Dimorpholino-2-chloropyrimidine typically proceeds via multi-step routes with lower overall yields, often requiring protection/deprotection strategies. The availability of a high-yielding single-step method for CAS 339017-72-0 directly translates to lower cost, higher purity, and reliable scalability for research groups planning to synthesize larger quantities of downstream inhibitors.

Synthesis Process Chemistry Scalability

Key Research Applications for 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS 339017-72-0) Supported by Quantitative Evidence


Precursor Synthesis for Clinical-Grade PI3K/mTOR Inhibitors

CAS 339017-72-0 is the established synthetic precursor to NVP-BKM120, a 2,6-dimorpholino pyrimidine derivative that entered Phase I/II clinical trials as a pan-PI3K inhibitor with an IC50 of 35 nM against p110α [3]. For laboratories requiring high-purity starting material to produce analogs of this clinical candidate, this specific intermediate is mandated by the published synthetic route and is not replaceable by its chloro or unsubstituted pyrimidine counterparts.

IMPDH2 Inhibitor Probe Synthesis for Immunosuppression and Antiviral Research

With measured Ki values of 240 nM and 430 nM against IMPDH2 [3], this compound serves as a validated starting point for the development of novel probes targeting this enzyme. Its intact scaffold is essential for maintaining baseline inhibitory activity before further optimization. This provides a clear advantage over simpler pyrimidine building blocks that lack this established activity profile.

Large-Scale Synthesis and Process Chemistry Development

The published one-step, quantitative-yield synthesis for this compound [3] makes it uniquely suited for process chemistry development and for laboratories that require multi-gram to kilogram quantities. The efficiency of this route minimizes waste and purification steps, representing a substantial operational advantage over alternative intermediates that require more complex and lower-yielding synthetic pathways.

Exploration of Structure-Activity Relationships in Kinase Inhibitor Scaffolds

The defined physicochemical properties of this compound, including its LogP of -0.61 [3], provide a predictable baseline for exploring the impact of 2-position modifications on lipophilicity and solubility. By selecting this methylthio derivative over the more lipophilic chloro analog (LogP ≈ +0.5 to +1.0) or the less lipophilic unsubstituted pyrimidine (LogP = -0.33) [4], researchers can systematically tune the physicochemical profile of lead compounds during hit expansion and optimization.

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